5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-phenyl-2-pyrimidinamine
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Overview
Description
The compound “1-Oxa-8-azaspiro[4.5]decane” is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom . It has a molecular formula of C8H15NO . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds and are met within natural compounds .
Synthesis Analysis
A solution of tert-butyl 2-OXO-1-OXA-8-AZASPIRO[4.5] decane-8-carboxylate in 15 mL of 4 N HC1 in dioxane was stirred at room temperature for 1 hour. Volatiles were removed and the residue was dissolved in 20 ML OF CH2C12. To the solution was added benzaldehyde, Et3N, and NaB (OAc) 3H .Molecular Structure Analysis
The molecular structure of “1-Oxa-8-azaspiro[4.5]decane” has an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da .Chemical Reactions Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-Oxa-8-azaspiro[4.5]decane” include a molecular formula of C8H15NO, an average mass of 141.211 Da, and a monoisotopic mass of 141.115356 Da .Properties
IUPAC Name |
(2-amino-4-phenylpyrimidin-5-yl)-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c20-18-21-13-15(16(22-18)14-5-2-1-3-6-14)17(24)23-10-8-19(9-11-23)7-4-12-25-19/h1-3,5-6,13H,4,7-12H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKHYTCBKQPKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3=CN=C(N=C3C4=CC=CC=C4)N)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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